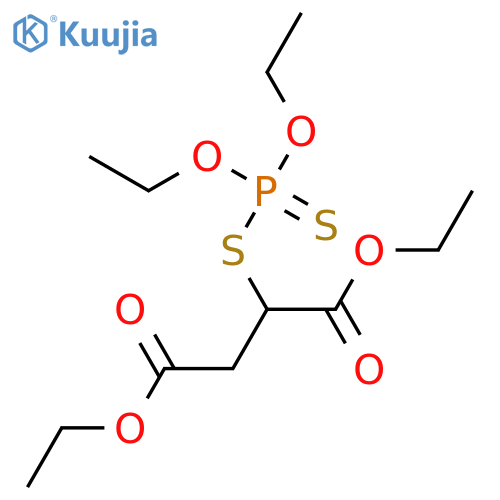Cas no 3700-86-5 (Diethyl Malathion)

Diethyl Malathion structure
商品名:Diethyl Malathion
Diethyl Malathion 化学的及び物理的性質
名前と識別子
-
- diethyl 2-[(diethoxyphosphorothioyl)sulfanyl]butanedioate
- diethyl 2-diethoxyphosphinothioylsulfanylbutanedioate
- BRN 1805682
- Compound 3975
- Diaethoxythiophosphorylmercapto-bernsteinsaeure-diaethylester
- diethoxythiophosphorylsulfanyl-succinic acid diethyl ester
- Diethyl malathion
- Ethyl malathion
- Malathion ethyl
- O,O-diethyl S-(1,2-dicarboethoxy)ethyl phosporodithioate
- O,O-Diethylmalathion
- Succinate malathion
- Three thousand nine hundred seventy-five
- DTXSID601196701
- 3700-86-5
- Succinic acid, mercapto-, diethyl ester, S-ester with O,O-diethyl phosphorodithioate
- NSC-14534
- SCHEMBL10636209
- 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate
- Phosphorodithioic acid,O-diethyl ester, S-ester with diethyl mercaptosuccinate
- Phosphorodithioic acid, O,O-diethyl (S-1-(1,2-dicarbethoxy)ethyl) ester
- O,2-dicarbethoxy)ethyl] phosphorodithioate
- O,O-Diethyl (S-1-(1,2-dicarbethoxy)ethyl) phosphorodithioate
- Phosphorodithioic acid,O-diethyl [S-1-(1,2-dicarbethoxy)ethyl] ester
- O,2-dicarbethoxy)ethyl]phosphorodithioate
- WLN: 2VO1YOV2&SPS&O2&O2
- NSC 14534
- Phosphorodithioic acid, S(1,2-dicarboxyethyl) O,O-di-Ethyl ester,
- 2-[(Diethoxyphosphinothioyl)thio]butanedioic acid diethyl ester
- Butanedioic acid, ((diethoxyphosphinothioyl)thio)-, diethyl ester
- Phosphorodithioic acid,O-diethyl ester, S-ester diethyl mercaptosuccinate
- Phosphorodithioic acid, O,O-diethyl (S-1-(1,2-dicarbethoxy)ethyl)
- 4-03-00-01137 (Beilstein Handbook Reference)
- NSC14534
- Succinic acid, diethyl ester, S-ester with O,O-diethyl phosphorodithioate
- Phosphorodithioic acid,2-dicarboxyethyl) O,O-di-Ethyl ester, diethyl ester
- O,O-Diethyl S-(1-(1,2-dicarbethoxy)ethyl)phosphorodithioate
- Diethyl Malathion
-
- インチ: InChI=1S/C12H23O6PS2/c1-5-15-11(13)9-10(12(14)16-6-2)21-19(20,17-7-3)18-8-4/h10H,5-9H2,1-4H3
- InChIKey: GUSZOKIDUUNRTB-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)CC(C(=O)OCC)SP(=S)(OCC)OCC
計算された属性
- せいみつぶんしりょう: 358.06749
- どういたいしつりょう: 358.06736779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 21
- 回転可能化学結合数: 13
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 128Ų
じっけんとくせい
- PSA: 71.06
- LogP: 3.55260
Diethyl Malathion 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D444543-100mg |
Diethyl Malathion |
3700-86-5 | 100mg |
$ 110.00 | 2023-09-07 | ||
| TRC | D444543-1000mg |
Diethyl Malathion |
3700-86-5 | 1g |
$ 603.00 | 2023-04-17 | ||
| TRC | D444543-500mg |
Diethyl Malathion |
3700-86-5 | 500mg |
$ 379.00 | 2023-09-07 | ||
| TRC | D444543-1g |
Diethyl Malathion |
3700-86-5 | 1g |
$ 495.00 | 2022-06-05 | ||
| TRC | D444543-250mg |
Diethyl Malathion |
3700-86-5 | 250mg |
$ 224.00 | 2023-09-07 |
Diethyl Malathion 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
3700-86-5 (Diethyl Malathion) 関連製品
- 1642-51-9(Malathion b-Monoacid)
- 35884-76-5(Butanedioic acid, ((dimethoxyphosphinothioyl)thio)-, monoethyl ester)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
